N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
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Description
N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Structures
Research in the field of synthetic chemistry has led to the development of various methodologies for the synthesis of complex heterocyclic compounds, which are structurally similar or related to N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide. For instance, Hassneen and Abdallah (2003) described new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, employing condensation and reaction with various halides and acetonitriles to produce structurally complex derivatives (Hassneen & Abdallah, 2003). These synthetic pathways provide insights into the chemical flexibility and the potential for creating diverse derivatives of the core chemical structure found in the compound of interest.
Potential Applications in Medicinal Chemistry
While specific studies directly on this compound may not be available, research into related chemical structures offers clues to potential applications in medicinal chemistry. For example, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been evaluated for their antifungal activities, providing a basis for the development of new agrochemicals (Chen et al., 2008). These studies suggest that compounds with similar chemical frameworks might possess bioactive properties worth exploring for pharmaceutical applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-4-9-26-21(29)20-17(8-10-30-20)27-18(24-25-22(26)27)6-5-7-19(28)23-16-12-14(2)11-15(3)13-16/h8,10-13H,4-7,9H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKXGMMOBKQQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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